4-Chloroquinoline-7-carboxylic acid
Overview
Description
4-Chloroquinoline-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The compound has a molecular formula of C10H6ClNO2 and is characterized by a quinoline ring system substituted with a chlorine atom at the 4th position and a carboxylic acid group at the 7th position. This structural configuration imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Mechanism of Action
Target of Action
4-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known for their versatile applications in the field of synthetic organic chemistry .
Biochemical Pathways
Quinoline and its derivatives are known to have potential biological and pharmaceutical activities .
Biochemical Analysis
Biochemical Properties
4-Chloroquinoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various kinases and transcription factors, leading to changes in gene expression . Additionally, it affects cellular metabolism by altering the flux through metabolic pathways, which can impact cell growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and the levels of metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. In this method, an aniline derivative is reacted with a β-ketoester in the presence of a dehydrating agent to form the quinoline ring system.
Another approach involves the use of enaminones as intermediates Enaminones can be synthesized from the reaction of aniline derivatives with β-dicarbonyl compounds The enaminone is then cyclized under acidic conditions to form the quinoline ring system
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes that are optimized for high yield and purity. One such method includes the hydrolysis of this compound esters, followed by decarboxylation and chlorination steps. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted quinoline derivatives, depending on the nucleophile used.
Oxidation Reactions: Major products are quinoline N-oxides.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
4-Chloroquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-4-carboxylic acid
- 7-Chloroquinoline
- 4,7-Dichloroquinoline
Uniqueness
4-Chloroquinoline-7-carboxylic acid is unique due to the presence of both a chlorine atom at the 4th position and a carboxylic acid group at the 7th position. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and binding affinity, which are advantageous in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-chloroquinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGVGPMZWPOPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617198 | |
Record name | 4-Chloroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-58-8 | |
Record name | 4-Chloro-7-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49713-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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